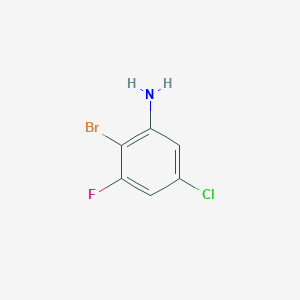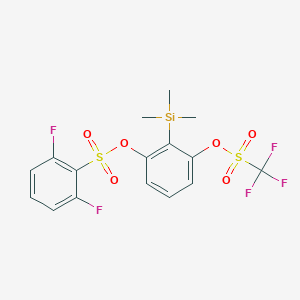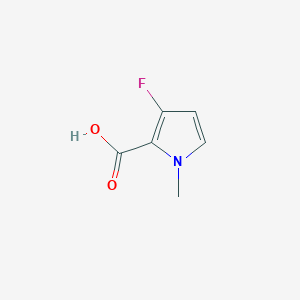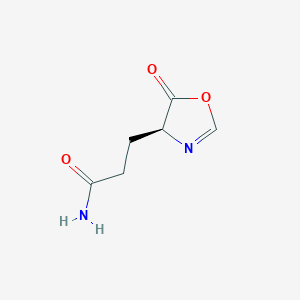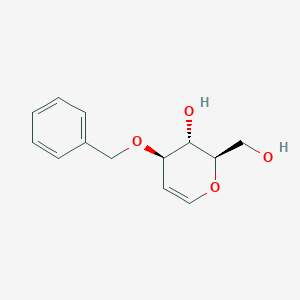
(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” is a complex organic molecule that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable pyran precursor.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction may produce a dihydropyran derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology
In biological research, pyran derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features could be exploited to design drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R)-4-(Methoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Ethoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
- (2R,3S,4R)-4-(Propoxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL
Uniqueness
The uniqueness of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” lies in its benzyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
58871-08-2 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 |
Clave InChI |
LKEBLOVVXQGUNK-UPJWGTAASA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2C=CO[C@@H]([C@H]2O)CO |
SMILES canónico |
C1=CC=C(C=C1)COC2C=COC(C2O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




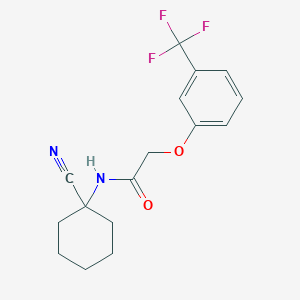
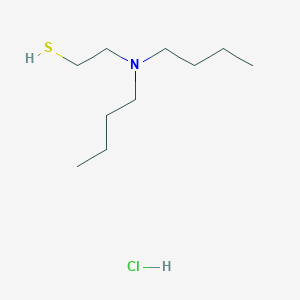
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
